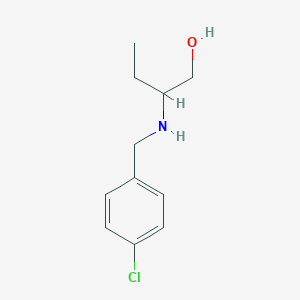
1-Butanol, 2-(((4-chlorophenyl)methyl)amino)-, (2R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butanol, 2-(((4-chlorophenyl)methyl)amino)-, (2R)- is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is characterized by the presence of a butanol backbone, a chlorophenyl group, and an amino group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 2-(((4-chlorophenyl)methyl)amino)-, (2R)- typically involves the reaction of 4-chlorobenzylamine with ®-2-butanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as distillation or crystallization to isolate the final product.
化学反应分析
Types of Reactions
1-Butanol, 2-(((4-chlorophenyl)methyl)amino)-, (2R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
科学研究应用
1-Butanol, 2-(((4-chlorophenyl)methyl)amino)-, (2R)- is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Butanol, 2-(((4-chlorophenyl)methyl)amino)-, (2R)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Butanol, 2-(((4-fluorophenyl)methyl)amino)-, (2R)-: Similar structure with a fluorine atom instead of chlorine.
1-Butanol, 2-(((4-bromophenyl)methyl)amino)-, (2R)-: Similar structure with a bromine atom instead of chlorine.
1-Butanol, 2-(((4-methylphenyl)methyl)amino)-, (2R)-: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-Butanol, 2-(((4-chlorophenyl)methyl)amino)-, (2R)- is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The stereochemistry at the second carbon also contributes to its distinct behavior in various reactions and applications.
属性
CAS 编号 |
70218-66-5 |
|---|---|
分子式 |
C11H16ClNO |
分子量 |
213.70 g/mol |
IUPAC 名称 |
(2R)-2-[(4-chlorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H16ClNO/c1-2-11(8-14)13-7-9-3-5-10(12)6-4-9/h3-6,11,13-14H,2,7-8H2,1H3/t11-/m1/s1 |
InChI 键 |
MSPQTZWVTYYOJB-LLVKDONJSA-N |
SMILES |
CCC(CO)NCC1=CC=C(C=C1)Cl |
手性 SMILES |
CC[C@H](CO)NCC1=CC=C(C=C1)Cl |
规范 SMILES |
CCC(CO)NCC1=CC=C(C=C1)Cl |
Key on ui other cas no. |
70218-66-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















